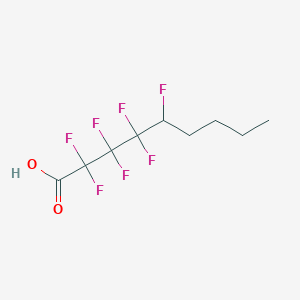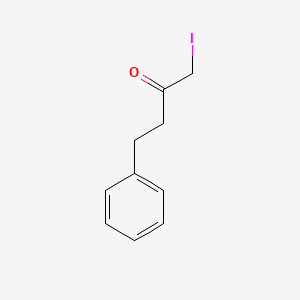![molecular formula C15H13I2NO B14237339 Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- CAS No. 597564-08-4](/img/structure/B14237339.png)
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with active carbonyl compounds. This particular compound is characterized by the presence of iodine atoms at the 4 and 6 positions of the phenol ring, and a 2,6-dimethylphenyl group attached via an imino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- typically involves the following steps:
Condensation Reaction: The primary amine (2,6-dimethylaniline) reacts with 4,6-diiodosalicylaldehyde under acidic or basic conditions to form the Schiff base.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial properties, particularly against bacteria like Escherichia coli.
Industry: Used in the synthesis of advanced materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through the imino nitrogen and phenolic oxygen atoms, forming a square planar geometry . This coordination can alter the electronic properties of the metal ion, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4-chloro-: Similar structure but with chlorine instead of iodine.
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4-nitro-: Contains a nitro group instead of iodine.
Uniqueness
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- is unique due to the presence of iodine atoms, which can significantly influence its reactivity and biological activity. The iodine atoms can participate in various substitution reactions, making this compound versatile for different applications.
Properties
CAS No. |
597564-08-4 |
|---|---|
Molecular Formula |
C15H13I2NO |
Molecular Weight |
477.08 g/mol |
IUPAC Name |
2-[(2,6-dimethylphenyl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C15H13I2NO/c1-9-4-3-5-10(2)14(9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3 |
InChI Key |
PYDJMECBKDMXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)


![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)

![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)

![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)

